molecular formula C20H15F2N5OS B2607426 N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-55-4

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2607426
CAS No.: 852375-55-4
M. Wt: 411.43
InChI Key: IBHFUYKDVQOUQL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F2N5OS and its molecular weight is 411.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is utilized in the synthesis of diverse heterocyclic compounds, which are crucial in medicinal chemistry due to their significant pharmaceutical importance. For example, the synthesis of various heterocycles such as pyrrole, pyridine, coumarin, and thiazole derivatives has been explored. These compounds are synthesized from versatile precursors and are identified through advanced spectroscopic techniques. The insecticidal properties of these compounds against pests like the cotton leafworm, Spodoptera littoralis, have also been assessed, highlighting their potential agricultural applications (Fadda et al., 2017).

Pharmacological Potential

Further research has extended into the pharmacological domain, where derivatives of this compound have been prepared as potential antiasthma agents. The synthesis process involves several steps, including the formation of pyrimidinones and subsequent cyclization to yield triazolo[1,5-c]pyrimidines. These compounds have shown activity as mediator release inhibitors, suggesting their utility in asthma management (Medwid et al., 1990).

Chemical and Pharmacological Activities

Novel pyrazolo[3,4-d]pyrimidines have been synthesized using this compound as a precursor. These newly formed compounds are expected to exhibit considerable chemical and pharmacological activities, expanding the scope of research into their potential therapeutic applications (Al-Afaleq & Abubshait, 2001).

Structure Analysis and Theoretical Calculations

The structural analysis and density functional theory (DFT) calculations of related heterocyclic compounds like pyridazine analogs underscore their significance in pharmaceutical research. These studies provide insights into the molecular interactions and stability of these compounds, facilitating the development of new drugs with improved efficacy and safety profiles (Sallam et al., 2021).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5OS/c1-12-2-4-13(5-3-12)20-25-24-17-8-9-19(26-27(17)20)29-11-18(28)23-16-7-6-14(21)10-15(16)22/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHFUYKDVQOUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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